molecular formula C17H18ClNO2 B12595576 5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide CAS No. 634186-18-8

5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide

Cat. No.: B12595576
CAS No.: 634186-18-8
M. Wt: 303.8 g/mol
InChI Key: VMWINDMRQWCMPQ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide is a salicylanilide derivative characterized by a 5-chloro-substituted salicylic acid core linked to a 4-isopropyl-3-methylphenyl group via an amide bond.

Properties

CAS No.

634186-18-8

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(3-methyl-4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18ClNO2/c1-10(2)14-6-5-13(8-11(14)3)19-17(21)15-9-12(18)4-7-16(15)20/h4-10,20H,1-3H3,(H,19,21)

InChI Key

VMWINDMRQWCMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(C)C

Origin of Product

United States

Biological Activity

5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C17H18ClNO2
  • Molecular Weight : 303.78 g/mol
  • CAS Number : 71381206

The biological activity of 5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide primarily revolves around its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cancer proliferation and inflammation.

Anticancer Properties

Recent studies have demonstrated that 5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide exhibits significant anticancer activity against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay, which measures cell viability.

Cell Line IC50 (µM) Mechanism
MCF712.5Induction of apoptosis
A54926Cell cycle arrest at G1 phase
HeLa14.31Inhibition of topoisomerase II

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to modulate the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by chronic inflammation.

Case Studies

  • Study on MCF7 Cell Line :
    • Objective : To assess the cytotoxic effects of the compound.
    • Findings : The compound induced significant apoptosis in MCF7 cells, with an IC50 value of 12.5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • Assessment in A549 Cells :
    • Objective : To evaluate the anti-proliferative effects.
    • Findings : The compound demonstrated an IC50 of 26 µM, indicating effective growth inhibition through G1 phase arrest, which is crucial for halting cancer progression.

Comparative Analysis with Related Compounds

To better understand the efficacy of 5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide, a comparative analysis was conducted with structurally similar compounds.

Compound IC50 (µM) Activity Type
5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide12.5Anticancer
5-Chloro-N-(4-methylphenyl)benzamide15Anticancer
N-(4-isopropyl-3-methylphenyl)benzamide20Moderate anticancer

This table illustrates that while similar compounds exhibit anticancer properties, 5-Chloro-2-hydroxy-N-(4-isopropyl-3-methylphenyl)benzamide is notably more potent against certain cancer cell lines.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Salicylanilide Derivatives

Compound Substituents Hydrogen Bonding Pattern Molecular Packing
2a 4-chlorophenyl Intramolecular N–H···O Linear chains (O–H···O=C)
2b Benzyl Intramolecular O–H···O Alternate linear chains
2c Phenethyl Intramolecular N–H···O Linear chains (O–H···O=C)
Target Compound 4-isopropyl-3-methylphenyl Likely disrupted by steric bulk Uncharacterized

Sources:

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